3-(3-Aminopyridin-4-YL)benzoic acid
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Overview
Description
3-(3-Aminopyridin-4-YL)benzoic acid is an organic compound with the molecular formula C12H10N2O2. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 3-aminopyridin-4-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyridin-4-YL)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopyridin-4-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(3-Aminopyridin-4-YL)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Aminopyridin-4-YL)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloropyridin-4-yl)benzoic acid
- 3-(2-Carboxypyridin-4-yl)benzoic acid
- 3-(2-Carbamoylpyridin-4-yl)benzoic acid
- 3-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic acid
Uniqueness
3-(3-Aminopyridin-4-YL)benzoic acid is unique due to the presence of both an amino group and a benzoic acid moiety, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-(3-aminopyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C12H10N2O2/c13-11-7-14-5-4-10(11)8-2-1-3-9(6-8)12(15)16/h1-7H,13H2,(H,15,16) |
InChI Key |
DJFFHJHMJBYXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=NC=C2)N |
Origin of Product |
United States |
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